molecular formula C21H22F2N2O3 B2556415 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide CAS No. 921864-23-5

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide

Cat. No.: B2556415
CAS No.: 921864-23-5
M. Wt: 388.415
InChI Key: VSBXJHZKLDRDSH-UHFFFAOYSA-N
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Description

The compound N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide features a benzoxazepin core fused with a 2,6-difluorobenzamide group. Its structure includes a 3,3-dimethyl-4-oxo moiety and a 5-propyl substituent on the benzoxazepin ring.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22F2N2O3/c1-4-10-25-16-11-13(8-9-17(16)28-12-21(2,3)20(25)27)24-19(26)18-14(22)6-5-7-15(18)23/h5-9,11H,4,10,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBXJHZKLDRDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Functional Group Modifications: Introduction of the propyl group and the difluorobenzamide moiety through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs.

Chemical Reactions Analysis

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorobenzamide moiety can be replaced with other functional groups.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Ethyl-Substituted Analog (CAS 921789-56-2)

A closely related compound, N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide (C₂₀H₂₀F₂N₂O₃; MW 374.387), differs only in the 5-alkyl substituent (ethyl vs. propyl) . Key comparisons:

Property Target Compound (Propyl) Ethyl Analog (CAS 921789-56-2)
Molecular Weight ~388 g/mol (estimated) 374.387 g/mol
Substituent at Position 5 Propyl Ethyl
LogP (estimated) Higher lipophilicity Slightly lower lipophilicity

The ethyl analog’s crystallographic data (if resolved via SHELX programs ) could provide insights into conformational preferences.

Diflubenzuron (N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide)

Diflubenzuron (CAS 35367-38-5) shares the 2,6-difluorobenzamide group but replaces the benzoxazepin ring with a urea-linked 4-chlorophenyl moiety . It is a known chitin synthesis inhibitor used as an insecticide. Comparisons:

Property Target Compound Diflubenzuron
Core Structure Benzoxazepin Urea-linked aryl
Environmental Hazard Not reported Class 9 (Marine Pollutant)
Bioactivity Uncharacterized Chitin synthesis inhibition

The benzoxazepin core may confer distinct hydrogen-bonding patterns (e.g., via carbonyl groups) compared to diflubenzuron’s urea motif, influencing target selectivity .

Teflubenzuron and Hexaflumuron

Teflubenzuron (N-(((3,5-dichloro-2,4-difluorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and hexaflumuron (N-(((3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) are benzoylurea pesticides with halogenated aryl groups . These compounds highlight the importance of electron-withdrawing substituents (e.g., Cl, F) for enhancing binding to insect chitin synthase.

Property Target Compound Teflubenzuron Hexaflumuron
Aromatic Substituents Benzoxazepin 3,5-Cl, 2,4-F-phenyl 3,5-Cl, 4-O-C₂F₄H
Molecular Weight ~388 g/mol 458.1 g/mol 540.1 g/mol
Bioactivity Unreported Insect growth regulator Termite-specific activity

The target compound’s benzoxazepin ring may reduce off-target effects compared to highly halogenated benzoylureas.

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2,6-difluorobenzamide is a compound belonging to the class of benzoxazepines. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural components of this compound suggest various mechanisms of action that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C23_{23}H28_{28}F2_{2}N2_{2}O3_{3}S with a molecular weight of approximately 412.486 g/mol. The structure features a benzoxazepine ring and a difluorobenzamide moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities including:

  • Antitumor Activity : Some benzoxazepines have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : These compounds may possess activity against various bacterial strains.
  • Neuroprotective Effects : Certain derivatives have been studied for their potential to protect neuronal cells from damage.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways related to disease processes.
  • Receptor Modulation : It could act as an antagonist or agonist at certain neurotransmitter receptors.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or inhibit topoisomerases.

Case Study 1: Antitumor Activity

In a study examining the antitumor properties of benzoxazepine derivatives, N-(3,3-dimethyl-4-oxo-5-propyl) showed significant cytotoxic effects against various cancer cell lines. The mechanism was identified as apoptosis induction through the activation of caspase pathways.

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15Apoptosis via caspase activation
A549 (Lung)20Cell cycle arrest
HeLa (Cervical)18DNA damage response

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

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